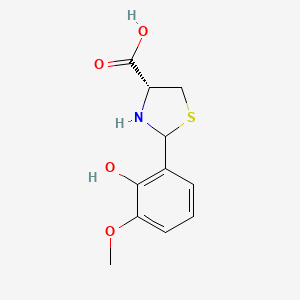
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid
描述
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid is a chiral compound characterized by the presence of a phenyl group and a tetrazole ring attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.
Formation of the Acetic Acid Moiety: This can be achieved through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
(2R)-2-phenyl-2-(1H-1,2,4-triazol-1-yl)acetic acid: Similar structure but with a triazole ring instead of a tetrazole ring.
(2R)-2-phenyl-2-(1H-1,2,3-triazol-1-yl)acetic acid: Similar structure but with a different triazole ring.
Uniqueness
The presence of the tetrazole ring in (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid provides unique electronic and steric properties, making it distinct from its triazole analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
IUPAC Name |
(2R)-2-phenyl-2-(tetrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVWFPKUWFVUKN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3090532.png)

![4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione](/img/structure/B3090541.png)


![(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B3090561.png)

![3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B3090588.png)
![methyl 2-(3,5-dioxo-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecan-4-yl)benzoate](/img/structure/B3090593.png)
![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3090608.png)
![6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B3090619.png)



